molecular formula C17H16FN5OS B2360895 2-[1-(4-Fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-pyrrolidin-1-ylethanone CAS No. 893933-77-2

2-[1-(4-Fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-pyrrolidin-1-ylethanone

Cat. No. B2360895
CAS RN: 893933-77-2
M. Wt: 357.41
InChI Key: OFGWYOKWPLBMJF-UHFFFAOYSA-N
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Description

The compound “2-[1-(4-Fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-pyrrolidin-1-ylethanone” is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are known for their anticancer activity exerted by the inhibition of eukaryotic protein kinases .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of hydrazonyl bromides with active methylene compounds to afford the corresponding 1,3,4,5-tetrasubstituted pyrazole derivatives . Further reactions with formamide, formic acid, and triethyl orthoformate yield the pyrazolo[3,4-d]pyrimidine derivatives .


Chemical Reactions Analysis

The chemical reactions involving similar compounds include reactions with formamide, formic acid, and triethyl orthoformate to give the pyrazolo[3,4-d]pyrimidine derivatives . Further reactions with benzhydrazide and hydrazine hydrate afford pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives .

Scientific Research Applications

Cancer Research: CDK2 Inhibition

This compound has been identified as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2), which is a critical protein involved in cell cycle regulation. CDK2 inhibitors are considered promising for cancer therapy as they can halt the proliferation of tumor cells . The pyrazolo[3,4-d]pyrimidin scaffold, present in the compound, is a privileged structure in medicinal chemistry, often associated with antiproliferative activities.

Antitumor Activity

The compound has shown marked antitumor activity against various cancer cell lines. It has been tested for its efficacy in inhibiting the growth of cells and has demonstrated IC50 values that indicate its potency as an antitumor agent . This suggests its potential use in developing new chemotherapeutic agents.

Malaria Treatment: PfPK7 Kinase Inhibition

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidin, such as the compound , show activity against PfPK7 kinase of Plasmodium falciparum . This enzyme is crucial for the survival of the parasite responsible for malaria, and inhibitors of this kinase could lead to new treatments for this disease.

Molecular Modeling Investigations

Due to its unique structure, the compound can be used in molecular modeling studies to predict the behavior of similar molecules in biological systems. This can aid in the discovery of new drugs with improved efficacy and reduced side effects .

Biochemical Research: Apoptosis Induction

The compound has been found to induce apoptosis in certain cell lines, which is the process of programmed cell death . This property is particularly valuable in cancer research, where inducing apoptosis in cancer cells is a key therapeutic strategy.

Future Directions

Pyrazolo[3,4-d]pyrimidines have become increasingly attractive for their potential antimicrobial properties . This suggests that future research could explore the antimicrobial activity of “2-[1-(4-Fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-pyrrolidin-1-ylethanone” and similar compounds.

properties

IUPAC Name

2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-pyrrolidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5OS/c18-12-3-5-13(6-4-12)23-16-14(9-21-23)17(20-11-19-16)25-10-15(24)22-7-1-2-8-22/h3-6,9,11H,1-2,7-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFGWYOKWPLBMJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(4-Fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-pyrrolidin-1-ylethanone

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